4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
Description
4-(1-Butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 1-butylbenzodiazolyl group at position 4 and a 4-ethoxyphenyl moiety at position 1.
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-5-14-25-21-9-7-6-8-20(21)24-23(25)17-15-22(27)26(16-17)18-10-12-19(13-11-18)28-4-2/h6-13,17H,3-5,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDLUPQYEQHHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzodiazole ring: Starting from an appropriate aromatic amine and a carboxylic acid derivative, the benzodiazole ring can be formed through cyclization reactions.
Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides.
Formation of the pyrrolidinone ring: The pyrrolidinone ring can be synthesized through cyclization of an appropriate amine and a carbonyl compound.
Attachment of the ethoxyphenyl group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and acids/bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares structural homology with several pyrrolidin-2-one derivatives documented in the literature. Key comparisons include:
2.1 Substituent Effects on Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one Shows 1.35× higher activity than vitamin C, with an optical density of 1.149 in reducing power assays.
The benzodiazolyl group, while aromatic, lacks the sulfur-based redox activity of thioxo-oxadiazolyl or triazolyl groups, suggesting its antioxidant efficacy (if any) would depend on alternative mechanisms.
2.2 Aryl Substitution and Physicochemical Properties
- 1-(4-Fluorophenyl)-4-(4-amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one (4a) Fluorine’s electron-withdrawing effect may enhance stability but reduce solubility .
Comparison with Target Compound :
The 4-ethoxyphenyl group introduces an electron-donating ethoxy substituent, which could increase solubility in polar solvents compared to fluoro- or chlorophenyl analogs. The butyl chain on the benzodiazolyl group may further elevate lipophilicity, impacting pharmacokinetic profiles.
Data Table: Key Structural and Activity Comparisons
Biological Activity
The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one is a derivative of benzodiazole and pyrrolidine, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula for this compound is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazole derivatives. The specific compound has shown promising results in various biological assays.
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Hypoxia-Inducible Factor (HIF) : Similar compounds have been shown to inhibit HIF, which plays a crucial role in tumor growth under hypoxic conditions .
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, as indicated by caspase 3/7 assays .
In Vitro Studies
In vitro studies using human cancer cell lines (such as A549 lung adenocarcinoma and WM115 melanoma) have demonstrated that the compound can significantly reduce cell viability. The WST-1 assay revealed that the compound exhibits cytotoxic properties, with IC50 values indicating effective inhibition of cell proliferation .
Case Studies and Research Findings
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung) | 15.6 | Induction of apoptosis |
| Study 2 | WM115 (Melanoma) | 12.4 | HIF inhibition |
| Study 3 | HCT116 (Colon) | 20.0 | DNA damage induction |
Notable Research Findings
- Antitumor Efficacy : The compound has been shown to be particularly effective against hypoxic tumor environments, making it a candidate for further development as a selective anticancer agent .
- DNA Damage : Assays indicate that treatment with this compound leads to significant DNA damage in cancer cells, suggesting a dual mechanism involving both apoptosis and direct DNA interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
